3-Iodo-4-methyl-1,2,5-oxadiazole 3-Iodo-4-methyl-1,2,5-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014498
InChI: InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3
SMILES:
Molecular Formula: C3H3IN2O
Molecular Weight: 209.97 g/mol

3-Iodo-4-methyl-1,2,5-oxadiazole

CAS No.:

Cat. No.: VC16014498

Molecular Formula: C3H3IN2O

Molecular Weight: 209.97 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methyl-1,2,5-oxadiazole -

Specification

Molecular Formula C3H3IN2O
Molecular Weight 209.97 g/mol
IUPAC Name 3-iodo-4-methyl-1,2,5-oxadiazole
Standard InChI InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3
Standard InChI Key MPGUIXNPVONOAA-UHFFFAOYSA-N
Canonical SMILES CC1=NON=C1I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The 1,2,5-oxadiazole core consists of a planar aromatic ring system with alternating single and double bonds. In 3-iodo-4-methyl-1,2,5-oxadiazole, the iodine atom at position 3 and the methyl group at position 4 introduce steric and electronic modifications that influence reactivity. The molecular formula is C₃H₂IN₂O, with a molecular weight of 210.97 g/mol. Key structural features include:

  • Iodine substituent: Enhances electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

  • Methyl group: Contributes to lipophilicity and stabilizes the ring through hyperconjugation .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₃H₂IN₂O
Molecular Weight210.97 g/mol
Boiling Point~300–320°C (estimated)
Density~2.1–2.3 g/cm³ (estimated)
LogP1.8–2.2 (calculated)

These estimates derive from analogs like 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 58677-34-2), where the carboxylic acid group is replaced with iodine .

Synthetic Pathways

Functionalization of Preformed Oxadiazoles

Recent advances in late-stage functionalization, such as copper-catalyzed arylation (as seen in 1,3,4-oxadiazole synthesis ), could be adapted for introducing iodine. For instance, halogen exchange reactions using KI in the presence of palladium catalysts may offer regioselective iodination.

Applications in Drug Discovery

Role in Kinase Inhibition

The 4-methyl-1,2,5-oxadiazole scaffold is a known reactant in glycogen synthase kinase-3β (GSK-3β) inhibitors, which are pivotal in treating bipolar disorder . Introducing iodine at position 3 could enhance binding affinity or enable radiolabeling for imaging studies.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: A singlet at δ 2.6–2.8 ppm for the methyl group; aromatic protons absent due to the fully conjugated ring.

  • ¹³C NMR: Peaks at ~160 ppm (C=N), ~25 ppm (CH₃), and ~90 ppm (C-I) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~650 cm⁻¹ (C-I stretch).

  • Peaks at ~1550 cm⁻¹ (C=N) and ~1350 cm⁻¹ (N-O) .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving selective iodination without side reactions remains challenging.

  • Stability: Iodo-oxadiazoles may undergo decomposition under prolonged light exposure, necessitating dark storage conditions.

Opportunities in Materials Science

  • Liquid crystals: The planar structure and halogen substituent could enhance mesomorphic properties.

  • Coordination polymers: Iodo groups may facilitate supramolecular assembly via halogen bonding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator